molecular formula C10H8F3NO4 B6199258 methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate CAS No. 1070886-96-2

methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate

Cat. No.: B6199258
CAS No.: 1070886-96-2
M. Wt: 263.2
InChI Key:
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Description

Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is a derivative of benzoic acid and contains both nitro and trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-methyl-5-(trifluoromethyl)benzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar nitration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its potential as a bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-5-(trifluoromethyl)benzoate: Similar structure but lacks the methyl group at the 4-position.

    Methyl 4-methyl-3-nitrobenzoate: Similar structure but lacks the trifluoromethyl group.

    Methyl 4-methyl-5-(trifluoromethyl)benzoate: Similar structure but lacks the nitro group.

Uniqueness

Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate is unique due to the presence of both nitro and trifluoromethyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate involves the nitration of methyl 4-methyl-5-(trifluoromethyl)benzoate followed by reduction of the nitro group to an amino group and subsequent esterification with methanol.", "Starting Materials": [ "Methyl 4-methyl-5-(trifluoromethyl)benzoate", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Methanol" ], "Reaction": [ "Step 1: Nitration of methyl 4-methyl-5-(trifluoromethyl)benzoate with nitric acid and sulfuric acid to yield methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate", "Step 2: Reduction of the nitro group in methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate to an amino group using hydrogen gas and palladium on carbon as a catalyst", "Step 3: Esterification of the amino group in methyl 4-methyl-3-amino-5-(trifluoromethyl)benzoate with methanol in the presence of sodium hydroxide to yield methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate" ] }

CAS No.

1070886-96-2

Molecular Formula

C10H8F3NO4

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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